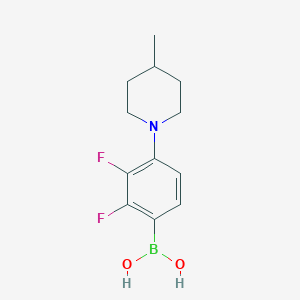

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid

描述

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H16BF2NO2. This compound is characterized by the presence of a boronic acid group attached to a difluorophenyl ring, which is further substituted with a methylpiperidinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the following steps:

Formation of the Difluorophenyl Intermediate: The difluorophenyl ring is synthesized through halogenation reactions, where fluorine atoms are introduced into the phenyl ring.

Introduction of the Methylpiperidinyl Group: The methylpiperidinyl group is attached to the difluorophenyl ring via nucleophilic substitution reactions.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

化学反应分析

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings to form biaryl or heteroaryl derivatives. Key features:

-

Catalytic Systems : PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with XPhos/AmPhos ligands are effective .

-

Reaction Conditions : Typically conducted in 1,4-dioxane/water or acetonitrile/water at 50–90°C under inert atmospheres .

-

Yields : Reported yields range from 50.8% to 89% depending on substrate and catalytic system (Table 1) .

Table 1: Representative Suzuki–Miyaura Reactions

Protodeboronation Stability

The electron-withdrawing fluorine atoms and bulky 4-methylpiperidine group enhance stability against protodeboronation (Ar–B(OH)₂ → ArH).

-

pH Sensitivity : Stability is highest near physiological pH (6–8), with accelerated decomposition under strongly acidic/basic conditions .

-

Comparative Reactivity : Less reactive than non-fluorinated analogs (e.g., 4-methylpiperidin-1-ylphenylboronic acid) due to reduced electron density at boron .

Fluoride-Mediated Transformations

The boronic acid forms B–F ate complexes upon treatment with KF/18-crown-6, enabling hydroxylation or trifluoroborate generation :

textAr–B(OH)₂ + KF → Ar–B(F)₃⁻K⁺ → Hydroxylation or CF₃ transfer

-

19F NMR Evidence : Peaks at −119.34 ppm (B–F complex) and −118.97 ppm (trifluoroborate) confirm intermediate formation .

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Structural Analogues

| Compound | Fluorine Substituents | Piperidine Group | Relative Reactivity (Suzuki Coupling) |

|---|---|---|---|

| 2-Fluoro-4-(piperidin-1-yl)phenylboronic acid | 1 | Yes | Higher (less steric hindrance) |

| 3-Fluoro-4-(morpholin-1-yl)phenylboronic acid | 1 | No (morpholine) | Moderate |

| Target Compound | 2 | Yes | Lower (enhanced steric/electronic effects) |

Protocol A: Suzuki–Miyaura Coupling

-

Combine boronic acid (1.5 equiv), aryl halide (1.0 equiv), K₂CO₃ (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (5 mol%) in 1,4-dioxane/H₂O.

-

Degas with argon; heat at 90°C for 16 h.

-

Purify via silica gel chromatography (50% EtOAc/hexane).

Protocol B: Fluoride Activation

-

Dissolve boronic acid in THF with KF/18-crown-6.

-

Monitor by 19F NMR for B–F complex formation (−119.34 ppm).

-

React with electrophiles (e.g., aldehydes) to access hydroxylated products.

科学研究应用

Medicinal Chemistry

Anticancer Research

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the development of inhibitors for various enzymes. (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has been investigated as a potential inhibitor for proteasomes and other cancer-related enzymes. The fluorine substituents enhance the compound's binding affinity and selectivity towards target proteins, making it a candidate for further development in anticancer therapies.

Case Study: Proteasome Inhibition

In a study focusing on proteasome inhibition, compounds similar to this compound demonstrated significant antiproliferative effects on cancer cell lines. The study highlighted the importance of the piperidine moiety in enhancing the compound's efficacy by improving its pharmacokinetic properties.

Material Science

Polymer Chemistry

Boronic acids are widely used in the synthesis of polymers due to their ability to undergo dynamic covalent bonding. This compound can be utilized in creating smart materials that respond to environmental stimuli. Its incorporation into polymer matrices can lead to materials with tailored properties for applications in sensors and drug delivery systems.

Table: Comparison of Boronic Acids in Polymer Applications

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| This compound | Two fluorine atoms, piperidine moiety | Smart materials, drug delivery |

| 3-Fluoro-4-(piperidin-1-yl)phenylboronic acid | One fluorine atom | Less sterically hindered, potential for different binding properties |

| 2,3-Dichloro-4-(4-methylpiperidin-1-yl)phenylboronic acid | Chlorine substituents | Altered electronic properties compared to fluorine |

Environmental Studies

Detection of Pollutants

The unique chemical properties of this compound allow it to be used in environmental monitoring applications. Its ability to form complexes with diols makes it useful for detecting specific pollutants in water sources. Research has shown that derivatives of this compound can selectively bind to certain organic pollutants, enabling their quantification and monitoring in environmental samples.

作用机制

The mechanism of action of (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluorophenyl and methylpiperidinyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the difluoro and methylpiperidinyl substitutions, making it less versatile in certain reactions.

3,5-Difluorophenylboronic Acid: Similar in structure but lacks the methylpiperidinyl group, affecting its reactivity and applications.

4-Methylphenylboronic Acid: Contains a methyl group but lacks the difluoro and piperidinyl substitutions.

Uniqueness

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the combination of the difluorophenyl ring and the methylpiperidinyl group, which enhances its reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

生物活性

(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. The compound features a unique structure with two fluorine atoms and a piperidine moiety, which may enhance its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 239.07 g/mol. Its structural features include:

- Fluorine Substituents : Positioned at the 2 and 3 positions on the phenyl ring.

- Piperidine Group : Attached at the para position, which may influence its binding properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially impacting various diseases.

- Receptor Binding : The piperidine moiety allows for enhanced interaction with biological receptors, which can modulate signaling pathways.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant activity against various biological targets. For instance:

- Binding Affinity : Computational studies suggest that this compound could exhibit high binding affinity towards enzymes involved in metabolic regulation .

- Selectivity : Structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can lead to increased selectivity and potency against specific targets .

Case Studies

Several studies have explored the biological implications of boronic acids in general, providing insights into the potential applications of this compound:

- Anticancer Activity : Research has shown that certain arylboronic acids can inhibit cancer cell proliferation by targeting specific signaling pathways .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting that this compound could also possess similar properties .

Comparative Analysis

To understand the uniqueness of this compound relative to other compounds, a comparison table is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-(piperidin-1-yl)phenylboronic acid | One fluorine atom | Less sterically hindered |

| 3-Fluoro-4-(morpholin-1-yl)phenylboronic acid | Morpholine instead of piperidine | Different nitrogen heterocycle affects binding |

| 2,3-Dichloro-4-(4-methylpiperidin-1-yl)phenylboronic acid | Chlorine substituents | Alters electronic properties compared to fluorine |

The distinct combination of fluorine substituents and piperidine substitution enhances the electronic properties and potential biological interactions of this compound.

属性

IUPAC Name |

[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHDFUPGWWFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。